2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid
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Overview
Description
(S)-2-(4-(2-(1,3-DIOXOISOINDOLIN-2-YL)ETHYL)PHENYL)PROPANOIC ACID is a complex organic compound with a unique structure that includes a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(2-(1,3-DIOXOISOINDOLIN-2-YL)ETHYL)PHENYL)PROPANOIC ACID typically involves multiple steps One common method starts with the preparation of the phthalimide derivative, which is then subjected to a series of reactions to introduce the ethyl and phenyl groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(2-(1,3-DIOXOISOINDOLIN-2-YL)ETHYL)PHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the phthalimide moiety.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(S)-2-(4-(2-(1,3-DIOXOISOINDOLIN-2-YL)ETHYL)PHENYL)PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(4-(2-(1,3-DIOXOISOINDOLIN-2-YL)ETHYL)PHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. The phthalimide moiety can bind to proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Shares the phthalimide moiety but lacks the additional ethyl and phenyl groups.
N-Phenylphthalimide: Similar structure but without the propanoic acid moiety.
Uniqueness
(S)-2-(4-(2-(1,3-DIOXOISOINDOLIN-2-YL)ETHYL)PHENYL)PROPANOIC ACID is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C19H17NO4/c1-12(19(23)24)14-8-6-13(7-9-14)10-11-20-17(21)15-4-2-3-5-16(15)18(20)22/h2-9,12H,10-11H2,1H3,(H,23,24) |
InChI Key |
WRQYKLDRGCKUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
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